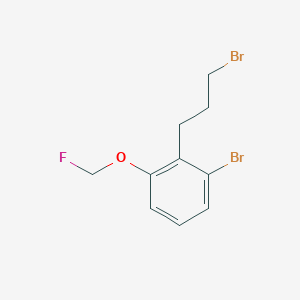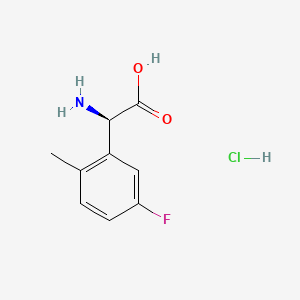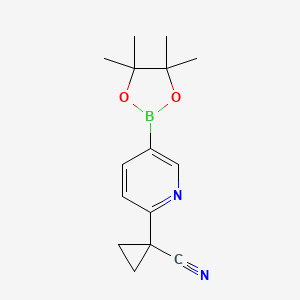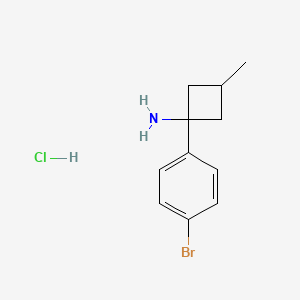
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of both amino and fluorophenyl groups, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzaldehyde and (S)-methyl 2-amino-3-hydroxypropanoate.
Condensation Reaction: The first step involves a condensation reaction between 2-amino-4-fluorobenzaldehyde and (S)-methyl 2-amino-3-hydroxypropanoate in the presence of a suitable catalyst.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and obtain the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions can be conducted in polar or non-polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate
- (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl is unique due to its specific stereochemistry and the presence of both amino and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C10H15Cl2FN2O2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate;dihydrochloride |
InChI |
InChI=1S/C10H13FN2O2.2ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;;/h2-3,5,9H,4,12-13H2,1H3;2*1H/t9-;;/m0../s1 |
InChI 键 |
OIUSTIOQYQDRCA-WWPIYYJJSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=C(C=C(C=C1)F)N)N.Cl.Cl |
规范 SMILES |
COC(=O)C(CC1=C(C=C(C=C1)F)N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)




![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)
![4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B14042460.png)


![N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,8S,11aS,11bS)-3',6',10,11b-tetramethylspiro[2,3,4,4a,5,6,6a,6b,7,9,11,11a-dodecahydro-1H-benzo[a]fluorene-8,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide](/img/structure/B14042473.png)


